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Compound of Interest

Compound Name: 3-Cyclohexene-1-carbothioamide
CAS No.: 64011-70-7
Cat. No.: B13575202
Get Quote
. J

Executive Summary

3-Cyclohexene-1-carbothioamide (CAS: Analogous to 4771-81-7 amide) is a chiral
cyclohexenyl scaffold featuring a reactive carbothioamide functional group. It serves as a
critical intermediate in the synthesis of sulfur-containing heterocycles (e.g., thiazoles via
Hantzsch synthesis) and as a dienophile/adduct in asymmetric Diels-Alder reactions.

This guide details the spectroscopic signature of the molecule, distinguishing it from its
oxygenated analogue (3-cyclohexene-1-carboxamide) and highlighting the unique diagnostic
features of the thiocarbonyl moiety.

Structural Context & Synthetic Origin

Understanding the synthetic origin is essential for interpreting spectral impurities. This
compound is typically generated via a Diels-Alder cycloaddition between 1,3-butadiene and
thioacrylamide, or by thionation (Lawesson’s reagent) of the corresponding amide.

e Molecular Formula:
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e Molecular Weight: 141.23 g/mol

o Stereochemistry: The C1 position is chiral. The compound typically exists as a racemate
unless asymmetric catalysis was employed.

« Conformation: The cyclohexene ring exists primarily in a half-chair conformation, creating
distinct axial and equatorial environments for the methylene protons.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most immediate confirmation of the sulfur incorporation and
the cyclohexene backbone integrity.

Isotopic Signature (The "Sulfur Test")

Unlike the amide analogue, the thioamide possesses a distinct isotopic pattern due to

e Parent lon (

): m/z 141.

e M+2 Peak: Observed at m/z 143 with an intensity of ~4.4% relative to the molecular ion
(natural abundance of

)

o Diagnostic Value: An M+2 of <1% indicates incomplete thionation (presence of amide).

Fragmentation Pathway (El - 70 eV)

The fragmentation is dominated by the Retro-Diels-Alder (RDA) reaction, a hallmark of
cyclohexene derivatives.

e miz 141 (

): Molecular ion.

e m/z 87 (
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): Thioacrylamide radical cation formed via RDA. This is often the base peak or highly
abundant.

e M/z54 (

): 1,3-Butadiene fragment (neutral loss observed if charge remains on thioacrylamide).

e m/z 108 (

): Characteristic loss of the hydrosulfide radical from the thioamide group.

Fragmentation Logic Diagram
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Figure 1: Primary fragmentation pathways focusing on the Retro-Diels-Alder mechanism
characteristic of cyclohexene cores.

Infrared Spectroscopy (IR)
The IR spectrum is critical for confirming the

bond and ruling out residual

(amide) starting material.
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Vibration Mode

Wavenumber (

)

Intensity

Description

N-H Stretch

3150 — 3400

Medium/Broad

Doublet typical of

primary amides (

). Shifted slightly lower
than oxygen
analogues due to
stronger H-bonding

networks.

C-H Stretch

3020 — 3040

Weak

Olefinic

stretch (cyclohexene

ring).

C-H Stretch

2850 — 2950

Strong

Aliphatic

stretches.

Thioamide |

1620 — 1650

Strong

Mixed mode:

. Note: This overlaps
with the C=C alkene

stretch.

Alkene C=C

~1650

Medium

Ring double bond.
Often obscured by the
Thioamide | band.

Thioamide Il

1400 — 1450

Strong

Mixed mode:

Thioamide Il

1000 —- 1100

Medium

Diagnostic: Primarily

. This band is absent
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in the amide

analogue.

Critical Quality Attribute: The absence of a strong band at 1660-1690 cm~* (Amide I, C=0
stretch) confirms successful conversion to the thioamide.

Nuclear Magnetic Resonance (NMR)

NMR provides stereochemical insight and confirms the thiocarbonyl electronic environment.

H NMR (Proton) - 400 MHz, DMSO-

Solvent Choice: DMSO-

is recommended over

. Thioamides exhibit a higher rotational energy barrier around the
bond than amides. In

, the

protons may broaden into the baseline; in DMSO, they often resolve as two distinct singlets
due to slow rotation on the NMR timescale.
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Shift (
Position Multiplicity Integration Assignment
» Ppm)
Thioamide
bonded).
Thioamide
NH (b) 85-8.9 Broad Singlet 1H
(shielded face).
. Olefinic protons
H-3, H-4 56-5.8 Multiplet 2H )
(vinyl).
Methine
to
H-1 26-29 Multiplet (tt) 1H . Deshielded
relative to amide
(~2.2 ppm) due
to anisotropy.
] Allylic
H-2, H-5 19-22 Multiplet 4H
methylenes.
) Homoallylic
H-6 15-18 Multiplet 2H
methylene.

C NMR (Carbon) - 100 MHz, DMSO-

The carbon spectrum contains the most definitive proof of structure: the thiocarbonyl carbon.
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Shift (
Carbon Diagnostic Feature
» PpmM)
Key ldentifier. Significantly
C=S 205.0 - 210.0 downfield of Amide C=0 (~175
ppm).
C-3,C4 125.0-127.0 Olefinic carbons.
Methine
C-1 46.0 - 48.0
to C=S.
C-2,C-5 28.0-32.0 Allylic methylenes.
C-6 24.0-26.0 Homoallylic methylene.

Experimental Protocols
Sample Preparation for Analysis

Thioamides are susceptible to oxidation (forming nitriles or oxides) and hydrolysis.
e NMR Prep: Dissolve ~10 mg in 0.6 mL DMSO-

(dried over molecular sieves). Avoid
if acidic traces are present, as this accelerates decomposition.

e IR Prep: Use ATR (Attenuated Total Reflectance) on the neat solid. If using KBr pellets,
ensure the KBr is strictly dry to prevent H-bonding broadening of the NH bands.

» Storage: Store the solid under Argon at -20°C.

Analytical Workflow Diagram
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Crude 3-Cyclohexene-1-carbothioamide

Purity Check

TLC (Hex/EtOAC) IR Spectroscopy
Stain: KMnO4 (Alkene active) Check: 1680 cm-1 (Amide impurity)

Does C=0 band exist?

Yes (Amide present)

Structural [Validation

1H/13C NMR (DMSO-d6) | : | Recrystallize
Check: C=S @ 208 ppm | : | (EtOH/Water)

'

Mass Spec (EI/ESI)
Check: m/z 141 & M+2 (4%)

Release for Synthesis

Click to download full resolution via product page

Figure 2: Step-by-step logic for validating the synthesis and purity of the thioamide.

References

o Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of
Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for Thioamide
IR/NMR shifts).

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b13575202/docs?utm_src=pdf-body-img#comprehensive-spectroscopic-characterization-3-cyclohexene-1-carbothioamide
https://spectrabase.com/spectrum/9wV0wSzcIoz
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13575202?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e Pretsch, E., Buhlmann, P., & Badertscher, M. (2009). Structure Determination of Organic
Compounds: Tables of Spectral Data. Springer. (Source for 13C C=S chemical shift ranges).

o Fraenkel, G., & Niemann, C. (1958). The Structure of Thioamides. Proceedings of the
National Academy of Sciences, 44(7), 688-691. (Foundational work on Thioamide restricted
rotation).

e NIST Chemistry WebBook.3-Cyclohexene-1-carboxaldehyde/amide spectral data. (Used as
baseline for cyclohexene ring shifts).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. spectrabase.com [spectrabase.com]

¢ To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization: 3-
Cyclohexene-1-carbothioamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13575202/docs#comprehensive-spectroscopic-
characterization-3-cyclohexene-1-carbothioamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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